molecular formula C8H10O B1627316 1-Phenylethanol-1,2-13C2 CAS No. 285138-87-6

1-Phenylethanol-1,2-13C2

Cat. No. B1627316
M. Wt: 124.15 g/mol
InChI Key: WAPNOHKVXSQRPX-SPBYTNOZSA-N
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Description

1-Phenylethanol-1,2-13C2 is a stable isotope-labeled compound that is widely used in scientific research applications. The compound is a derivative of phenylethanol, which is a colorless liquid that is used in the production of perfumes, flavors, and other chemical products. The stable isotope-labeled compound is synthesized using a variety of methods, and it has several advantages and limitations for use in lab experiments.

Scientific Research Applications

  • Polymer Science Applications :

    • Solid-State 13C NMR Analyses have been used to study the microphase-separated structure of polyurethane elastomer. This research provides insights into the polymer's structural components, crucial for understanding its physical properties (Ishida, Yoshinaga, & Horii, 1996).
  • Pharmaceutical Industry Applications :

    • 1-Phenylethanol is employed in the pharmaceutical industry, particularly as an anti-inflammatory and analgesic drug. It is also used as a food additive in chewing gums and yogurts. A study explored the synthesis of 1-phenylethanol by hydrogenation of acetophenone using supercritical CO2, highlighting its significance in environmentally benign and efficient drug synthesis processes (More & Yadav, 2018).
  • Chemical Structure and Interaction Studies :

    • Accurate geometry and non-covalent interactions in 1-phenylethanol and its monohydrate were studied using rotational spectroscopy. This research provides valuable information on the molecule's structure and interactions, crucial for its applications in various chemical processes (Zheng et al., 2022).
  • Material Science Applications :

    • The influence of comonomer content and short branch length on the physical properties of metallocene propylene copolymers was investigated. This study is significant for understanding how varying chemical compositions can tailor the thermal and mechanical properties of polymers (Lovisi et al., 2001).
  • NMR Spectroscopy in Chemical Analysis :

    • 1H NMR, 13C NMR, and Mass Spectrometry of 1-Phenyl-1,2-Dihaloethanes provide insights into the complementary nature of these spectroscopic methods in characterizing molecular structures. This is crucial for organic chemistry and analytical applications (Gandler, Kittredge, & Saunders, 1995).

properties

IUPAC Name

1-phenyl(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-SPBYTNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584005
Record name 1-Phenyl(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethanol-1,2-13C2

CAS RN

285138-87-6
Record name 1-Phenyl(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylethanol-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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